

Spectroscopic Profile of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Diaminopyrimidine-5-carbonitrile** (CAS No: 16462-27-4), a key intermediate in the synthesis of various biologically active compounds. The following sections present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **2,4-Diaminopyrimidine-5-carbonitrile** is corroborated by a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	Singlet	1H	Aromatic H (C6-H)
6.9	Singlet	4H	NH ₂ Protons

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.2	C2 or C4
166.6	C4 or C2
161.3	C6
117.0	$\text{C}\equiv\text{N}$
83.0	C5

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm^{-1})	Assignment
3480	N-H Stretch (ν_{NH})
3080	C-H Stretch (ν_{CH})
2188	$\text{C}\equiv\text{N}$ Stretch ($\nu_{\text{C}\equiv\text{N}}$)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	$\text{C}_5\text{H}_5\text{N}_5$
Molecular Weight	135.13 g/mol
Method	High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

- A few milligrams of **2,4-Diaminopyrimidine-5-carbonitrile** are dissolved in a deuterated solvent, typically Dimethyl Sulfoxide- d_6 (DMSO- d_6) or Methanol- d_4 (CD $_3$ OD).
- The solution is transferred to a standard 5 mm NMR tube.

^1H NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment is used.
- **Number of Scans:** Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **Relaxation Delay:** A relaxation delay of 1-2 seconds is set between scans.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak.

^{13}C NMR Acquisition:

- **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets for all carbon signals.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.
- **Referencing:** The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Sample Preparation:

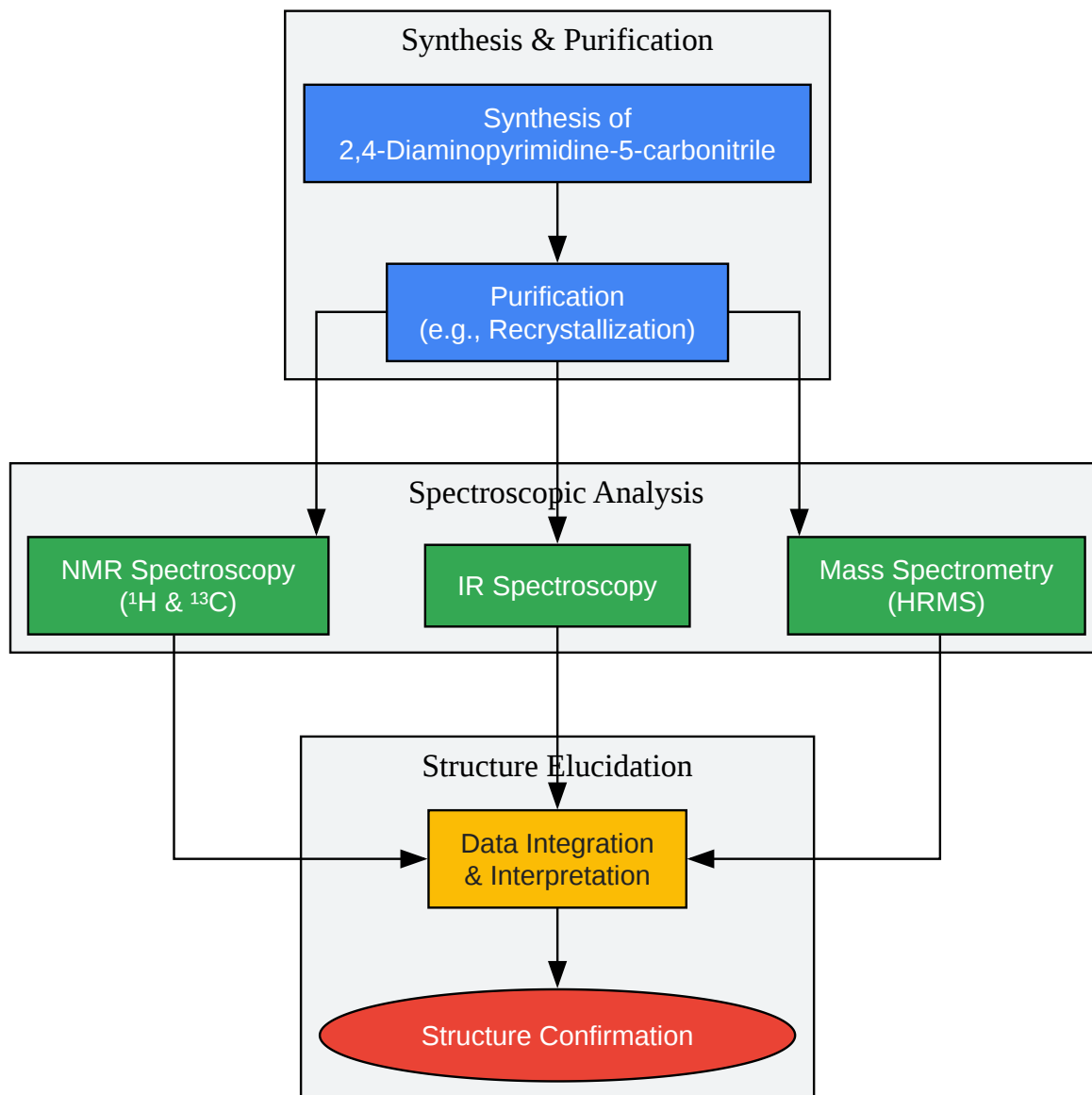
- The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- The solution may be infused directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition (Electrospray Ionization - ESI):

- Ionization Mode: Positive ion mode is typically used to generate the $[M+H]^+$ ion.
- Mass Range: A wide mass range is scanned to include the expected molecular ion.
- Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable accurate mass measurement.
- Calibration: The mass analyzer is calibrated using a known standard to ensure high mass accuracy. The characterization of **2,4-diaminopyrimidine-5-carbonitrile** is often confirmed by IR, NMR, and HRMS analysis.[\[1\]](#)

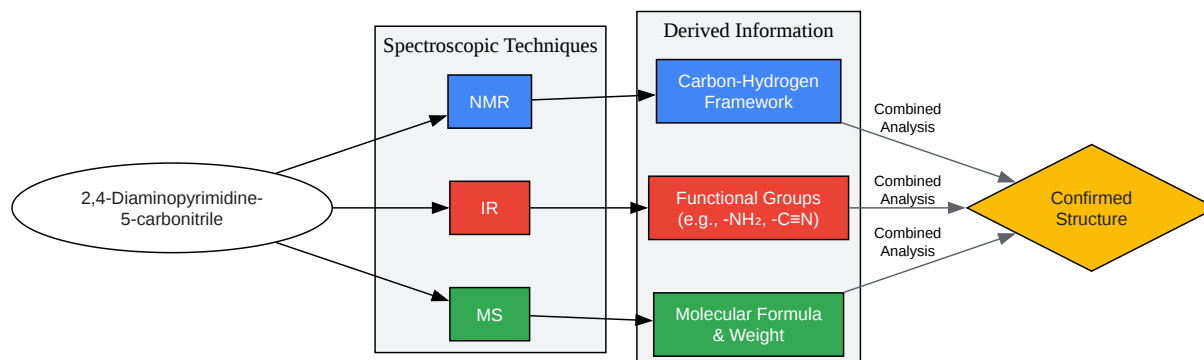
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



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Caption: Logical relationship between spectroscopic techniques and the structural information derived from them.

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References

- 1. researchgate.net [researchgate.net]
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